molecular formula C19H32ClN3O4S B12295821 2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)-

2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)-

Katalognummer: B12295821
Molekulargewicht: 434.0 g/mol
InChI-Schlüssel: UFCZUKYPBPXODT-USRGLUTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- is a chemical compound known for its unique structure and properties It is an ester derivative of 2-octenoic acid, featuring a hydroxyl group and a methyl group at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- can be achieved through several synthetic routes. One common method involves the esterification of 2-octenoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological processes, such as fermentation, where specific microorganisms are employed to produce the desired ester. This method is advantageous due to its sustainability and potential for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the octenoic acid moiety can be reduced to form the corresponding saturated ester.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions include ketones, saturated esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- involves its ability to absorb UV radiation, thereby protecting the skin from harmful effects. The hydroxyl group plays a crucial role in scavenging free radicals, which contributes to its antioxidant properties . Additionally, the ester moiety enhances its solubility and stability in various formulations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (E)- is unique due to the presence of both a hydroxyl group and a methyl group at the 7th position, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C19H32ClN3O4S

Molekulargewicht

434.0 g/mol

IUPAC-Name

4-methylsulfonyl-1-[(E)-4-piperidin-1-ylbut-2-enoyl]-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride

InChI

InChI=1S/C19H31N3O4S.ClH/c1-14(2)17-18-15(22(19(17)24)27(3,25)26)9-13-21(18)16(23)8-7-12-20-10-5-4-6-11-20;/h7-8,14-15,17-18H,4-6,9-13H2,1-3H3;1H/b8-7+;

InChI-Schlüssel

UFCZUKYPBPXODT-USRGLUTNSA-N

Isomerische SMILES

CC(C)C1C2C(CCN2C(=O)/C=C/CN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl

Kanonische SMILES

CC(C)C1C2C(CCN2C(=O)C=CCN3CCCCC3)N(C1=O)S(=O)(=O)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.